Journal Name:无机化学学报
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Rhenium-containing catalysts in reactions of organic compounds
无机化学学报 ( IF 0 ) Pub Date: , DOI: 10.1070/RC1998v067n02ABEH000390
The problems in the use of rhenium compounds and supported mono-, bi-, and poly- metallic rhenium-containing catalysts for carrying out reactions involving the metathesis of alkenes and unsaturated functional compounds, the hydrogenation and dehydrogenation of hydrocarbons, the conversion of hydrocarbons and their industrial mixtures, and the hydrogenation of fractions comprising carboxyli acids and the products of the hydroformylation of synthetic aliphatic acid esters are examined. The characteristic features of the behaviour of platinum – rhenium/alumina catalysts under reforming conditions are described. The specificity of the action of rhenium heptasulfide in the hydrogenation reactions of condensed N-containing aromatic compounds and in the reductive C-alkylation of indoloisoquinoline by alcohols is noted. The bibliography includes 251 references.
Detail
Interaction of alloys and intermetallic compounds obtained by mechanochemical methods with hydrogen
无机化学学报 ( IF 0 ) Pub Date: , DOI: 10.1070/RC1998v067n01ABEH000368
Data on hydrogenation of mechanical alloys and intermetallic compounds formed in the course of mechanical alloying and mechanical milling are generalised. It is shown that mechanochemical methods make it possible to solve a number of problems arising in the hydrogenation of metals and alloys and to synthesise novel hydrides and nanocomposite materials. The mechanism of hydrogenation of mechanical alloys is discussed. The bibliography includes 98 references.Data on hydrogenation of mechanical alloys and intermetallic compounds formed in the course of mechanical alloying and mechanical milling are generalised. It is shown that mechanochemical methods make it possible to solve a number of problems arising in the hydrogenation of metals and alloys and to synthesise novel hydrides and nanocomposite materials. The mechanism of hydrogenation of mechanical alloys is discussed. The bibliography includes 98 references.
Detail
Pickering emulsions: structure, properties and the use as colloidosomes and stimuli-responsive emulsions
无机化学学报 ( IF 0 ) Pub Date: 2022-05-01 , DOI: 10.1070/rcr5024
Pickering emulsions are emulsions that are stabilized by solid micro- and nanoparticles. These emulsions are in most demand for applications where the use of surfactants is restricted. The review addresses stabilization of Pickering emulsions. The attention is focused on the flocculation, coalescence, sedimentation and Ostwald ripening processes taking place in these emulsions. The structures formed by particles in the emulsion dispersion medium and in thin interlayers between the dispersed phase droplets are analyzed. Methods for preparing colloidosomes, that is, microcapsules of assembled particles, from Pickering emulsions are considered. Colloidosomes are promising for the encapsulation and prolonged release of active substances. Conversely, Pickering stimuli-responsive emulsions provide intense release of encapsulated substances upon the change in the environmental parameters. This can be used not only in medicine and pharmacology, but also in sensors, food industry, paint and varnish industry, petroleum production, etc.The bibliography includes 340 references.
Detail
Acetylene derivatives of quinones and their transformation products: synthesis, reactivity and applied aspects
无机化学学报 ( IF 0 ) Pub Date: 2022-01-01 , DOI: 10.1070/rcr5020
The review summarizes the data on the methods of synthesis, reactivity and practical applications of acetylene derivatives of quinones and their transformation products published for the last 15 years. The specificity of alkynylquinones associated with the activation of the triple bond by the quinoid moiety is addressed. The triple bond activation is responsible for high reactivity of these compounds, which makes it possible to design and perform complex cascade transformations, providing a rational route to multipurpose products. The general patterns and specific features of the reactivity of this class of compounds are systematically reviewed. Particular attention is given to fundamentally important redox processes and new heterocyclization reactions. The mechanisms of these transformations are considered. The prospects of the practical application of alkynylquinones and their transformation products in optics, electronics, medicinal chemistry and other areas of human activity are discussed.The bibliography includes 141 references.
Detail
Computational NMR of heavy nuclei involving 109Ag, 113Cd, 119Sn, 125Te, 195Pt, 199Hg, 205Tl, and 207Pb
无机化学学报 ( IF 0 ) Pub Date: 2021-10-06 , DOI: 10.1070/rcr4976
The present review addresses the computation of the NMR parameters of 109Ag, 113Cd, 119Sn, 125Te, 195Pt, 199Hg, 205Tl, and 207Pb isotopes. The presented material is based on papers that appeared mainly in the interim period of 2000–2020. These calculations are rapidly developing and becoming of increasing practical interest on the cutting edge of modern computational chemistry. The review focuses on the most essential papers in this area, concentrating on the computational aspects of such calculations together with their structural and stereochemical applications in organometallic chemistry, which seems to be urgent and timely. The bibliography includes 173 references.
Detail
Structural chemistry of host – guest molecular architectures based on mercury-containing macrocycles
无机化学学报 ( IF 0 ) Pub Date: 2021-12-01 , DOI: 10.1070/rcr4998
Metallomacrocycles that include several metal ions with the Lewis acid properties are peculiar antipodes of crown ethers (referred to as ‘anticrowns’ in the literature). Recently these architectures have been extensively investigated when searching for efficient and selective anion receptors. In this review, we analyze the data on the molecular and crystal structures of supramolecular complexes of mercury-containing macrocycles (hosts) with anions or neutral nucleophiles (guests). The emphasis is on the identification and systematization of the structure types of complexes in dependence of the guest molecule nature, as well as the macrocycle composition and structure. The factors affecting the selectivity of coordination and competitive ability of various electron donor moieties of guest molecules to binding to the macrocycle are considered. The data in the literature on the nonvalent host – guest and host – host interactions, which are responsible for the formation of molecular complexes and their supramolecular association in crystals, are analyzed. The formulated structural regularities of these coordination compounds with an unusual type of molecular architecture open ways to design directly promising molecular materials on their basis.The bibliography includes 161 references.
Detail
Matrix isolation in laboratory astrochemistry: state-of-the-art, implications and perspective
无机化学学报 ( IF 0 ) Pub Date: 2021-10-06 , DOI: 10.1070/rcr4995
Recent progress in observational astronomy and astrophysics has stimulated intensive laboratory studies aimed at elucidating the mechanisms of evolution of molecular matter in interstellar space and various space objects. One of the most intriguing and rapidly developing areas of these studies is the so-called “cold astrochemistry” devoted to the complex processes occurring in astrophysical ices. In this context, the matrix isolation technique (known for decades) is a very useful approach for both interpreting the results of astrophysical observations and verifying possible mechanisms of key astrochemical processes. This review outlines the most important results of recent studies using the matrix isolation technique. In fact, the results of these studies contribute to “cold” astrochemistry in two main aspects: (i) spectroscopy of astrochemically important molecules, ions and radicals stabilized in cryogenic matrices; (ii) experimental modeling of mechanisms of radiation-induced and “in dark” chemical reactions occurring in “cold” space environments (interstellar, cometary and planetary ices). In the first aspect, special attention is paid to new spectroscopic data obtained using various methods (electronic and vibrational absorption spectroscopy, electron paramagnetic resonance spectroscopy). In the second aspect, we consider the chemical effects resulting from both direct excitation of isolated molecules and the transfer of energy initially absorbed by the medium. Special attention has been paid to recent studies of spectroscopic characteristics and radiation-induced evolution of matrix-isolated weak intermolecular complexes, which can be considered “building blocks” for cold synthesis of complex molecules in the absence of diffusion mobility. In addition, we consider the use of matrix isolation for the studies of low-temperature chemical reactions “in dark” involving atoms and highly reactive intermediates, which can occur in cold space environments. In the final part, we briefly discuss the applicability of the results of matrix isolation experiments for interpretation of the mechanisms in molecular ices and highlight the prospects of this field. The review can also be useful for specialists in various aspects of chemistry and chemical physics (radiation chemistry, photochemistry, molecular spectroscopy, low-temperature chemistry). The bibliography includes 379 references.
Detail
Preliminary modelling as the first stage of targeted organic synthesis
无机化学学报 ( IF 0 ) Pub Date: 2021-08-02 , DOI: 10.1070/rcr5012
The review aims to present a classification and applicability analysis of methods for preliminary molecular modelling for targeted organic, catalytic and biocatalytic synthesis. The following three main approaches are considered as a primary classification of the methods: modelling of the target – ligand coordination without structural information on both the target and the resulting complex; calculations based on experimentally obtained structural information about the target; and dynamic simulation of the target – ligand complex and the reaction mechanism with calculation of the free energy of the reaction. The review is meant for synthetic chemists to be used as a guide for building an algorithm for preliminary modelling and synthesis of structures with specified properties. The bibliography includes 353 references.
Detail
Cycloaddition reactions of o-quinone methides with polarized olefins
无机化学学报 ( IF 0 ) Pub Date: 2021-03-30 , DOI: 10.1070/rcr4971
The review summarizes and systematizes the [4+2]-cycloaddition reactions of o-quinone methides with electron-rich and electron-deficient olefins. The electron-rich substrates include vinyl ethers, vinyl sulfides, enamines, enamides, enols, furans, benzofurans and indoles, while the electron-deficient substrates are esters of unsaturated carboxylic acids, vinyl azides and quinones. Reactions with push-pull and captodative olefins are also considered. The mechanisms of some reactions are presented. A separate part of the review addresses reactions of p-quinone methides containing an o-hydroxyphenyl substituent at the exocyclic carbon atom, which can isomerize to o-quinone methides. Much attention is paid to oligomerization of o-quinone methides, which proceeds in the absence of active dienophiles or nucleophiles. The bibliography includes 217 references.
Detail
Chemical physics of decomposition of energetic materials. Problems and prospects
无机化学学报 ( IF 0 ) Pub Date: , DOI: 10.1070/RC2004v073n11ABEH000869
The review is concerned with analysis of the results obtained in the kinetic and mechanistic studies on decomposition of energetic materials (explosives, powders and solid propellants). It is shown that the state-of-the art in this field is inadequate to the potential of modern chemical kinetics and chemical physics. Unsolved problems are outlined and ways of their solution are proposed. The bibliography includes 235 references.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not